N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O2S3 and its molecular weight is 428.54. The purity is usually 95%.
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Scientific Research Applications
Carcinogenicity and Mutagenicity Studies
Research involving thiophene analogues, such as the study by Ashby et al. (1978), evaluates the carcinogenic potential of compounds with structural similarities, focusing on their synthesis and evaluation in vitro for carcinogenicity. This research contributes to understanding the chemical and biological behavior of thiophene derivatives, potentially implicating their capability or incapability of eliciting tumors in vivo (Ashby et al., 1978).
Antitumor Activity
Studies on imidazole and benzothiazole derivatives reveal a broad spectrum of biological activities, including antitumor properties. For instance, the review by Iradyan et al. (2009) presents data on active compounds, some of which have progressed past preclinical testing stages, indicating potential for new antitumor drugs synthesis and the exploration of compounds with different biological properties (Iradyan et al., 2009).
Anti-Tuberculosis Activity
The modification of isoniazid (INH) structure to include N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, as reviewed by Asif (2014), shows significant in vitro anti-tubercular activity. This highlights the potential of structural modification in enhancing the efficacy of compounds against various mycobacterial strains, opening avenues for designing new leads for anti-TB compounds (Asif, 2014).
Pharmacological Potential of Thiophene Derivatives
The synthesis and biological importance of 2-(thio)ureabenzothiazoles, as explored by Rosales-Hernández et al. (2022), demonstrate the wide range of pharmacological activities of these compounds. The review discusses the synthetic methodologies and potential therapeutic applications, highlighting the importance of these derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).
CNS Acting Drugs
Research into functional chemical groups that may likely become a source for the synthesis of novel Central Nervous System (CNS) acting drugs is another area of interest. The study by Saganuwan (2017) identifies heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen as major classes of organic compounds with potential CNS activity, suggesting that compounds like N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide could be explored for CNS therapeutic applications (Saganuwan, 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been associated with diverse biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the targets can be a wide range of enzymes or receptors involved in these biological processes.
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound might have good bioavailability.
Properties
IUPAC Name |
N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S3/c1-11-4-2-5-13-16(11)22-19(28-13)21-15(24)8-7-12-10-27-18(20-12)23-17(25)14-6-3-9-26-14/h2-6,9-10H,7-8H2,1H3,(H,20,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQLLSCQWNRQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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